C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine
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Overview
Description
C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclopropylmethyl group attached to the indole ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Mannich reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- **1-(Cyclopropylmethyl)-1H-indol-4-yl)methanol
- **3-[(4-Substitutedpiperazin-1-yl) methyl]-1H-indole derivatives
Uniqueness
C-(1-Cyclopropylmethyl-1H-indol-4-yl)-methylamine is unique due to its specific substitution pattern on the indole ring, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-(cyclopropylmethyl)indol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-11-2-1-3-13-12(11)6-7-15(13)9-10-4-5-10/h1-3,6-7,10H,4-5,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGOHXPEOFLKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=CC=C32)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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